molecular formula C33H66O2 B1210082 Tritriacontanoic acid CAS No. 38232-03-0

Tritriacontanoic acid

Cat. No. B1210082
CAS RN: 38232-03-0
M. Wt: 494.9 g/mol
InChI Key: HQRWEDFDJHDPJC-UHFFFAOYSA-N
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Description

Tritriacontanoic acid, also known as Psyllic acid, Ceromelissic acid, or C33:0, is a saturated fatty acid . It is a rare fatty acid that occurs in insect waxes, the wax of wax scale insects, the propolis of bees and bumblebees, and in a few plants . Its name is derived from the alder leaf flea (Psylla alni) .


Molecular Structure Analysis

The molecular formula of Tritriacontanoic acid is C33H66O2 . The IUPAC Standard InChI is InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35) .


Physical And Chemical Properties Analysis

Tritriacontanoic acid has a molecular weight of 494.89 g/mol . It is slightly yellow and crystalline in form . The melting point is 92-94 °C . It is soluble in chloroform .

Scientific Research Applications

Plant Growth Regulation

Triacontanol (TRIA), closely related to tritriacontanoic acid, is a naturally occurring plant growth regulator found in the epicuticular waxes of plants. It has been extensively studied for its potential to enhance crop production, especially in Asia. Researchers have observed TRIA-mediated improvements in growth, yield, photosynthesis, protein synthesis, water and nutrient uptake, nitrogen-fixation, enzyme activities, and the content of free amino acids, reducing sugars, soluble protein, and active constituents of essential oil in various crops. It increases the physiological efficiency of the cells, thereby exploiting the genetic potential of plants to a greater extent. However, the exact mechanisms through which TRIA elicits these responses, particularly its role in plant growth regulation, physiological activities, and secondary metabolite biosynthesis under abiotic stress, require further investigation (Naeem, Khan, & Moinuddin, 2012).

Enhancement of Bioactive Compound Production

TRIA has been reported to influence signal transduction in response to various stress factors in plants. As a signal mediator, TRIA affects numerous physiological processes, including the enhancement of secondary metabolite biosynthesis. This characteristic can be utilized to direct or boost the production of bioactive secondary compounds without inducing stress. For instance, in Dracocephalum forrestii culture, TRIA application significantly increased shoot dry weight, chlorophyll content, antioxidant enzyme activities, and total polyphenol level, particularly when combined with phytohormones (Weremczuk-Jezyna et al., 2022).

Micropropagation of Woody Plants

In the micropropagation of woody, economically important fruit plant species, such as apple and sour cherry, the addition of TRIA to the multiplication and rooting media has shown promising results. It was found to increase the number of shoots, fresh weight of apple in the multiplication phase, and enhance root number and chlorophyll content in the rooting phase. The combination of TRIA with indole-3-butyric acid further improved these effects, highlighting its potential in the micropropagation process of woody plants (Tantos et al., 2001).

Yield and Fruit Composition of Agricultural Crops

Studies on strawberries have shown that triacontanol application, either as a foliar spray or soil drench, did not significantly affect total yields but did increase fresh fruit weight when applied at certain concentrations. This indicates a potential role of TRIA in optimizing fruit composition and possibly other agricultural crops (Hashim & Lundergan, 1985).

Inhibition of Lipid Peroxidation

TRIA has been found to inhibit lipid peroxidation in various systems, including isolated chloroplasts, egg lecithin liposomes, and soybean lipoxygenase systems. This property suggests that TRIA, being a natural compound, might be effective as an anti-inflammatory drug, given its potential to inhibit lipid peroxidation, a key process in inflammation (Ramanarayan et al., 2000).

Safety And Hazards

Tritriacontanoic acid can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . After handling, one should wash thoroughly .

properties

IUPAC Name

tritriacontanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRWEDFDJHDPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959174
Record name Tritriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tritriacontanoic acid

CAS RN

38232-03-0, 8063-16-9
Record name Tritriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38232-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tritriacontanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tritriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Psyllium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRITRIACONTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LSY5B2356
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
RS Bhakuni, YN Shukla, RS Thakur - Phytochemistry, 1992 - Elsevier
… Luteolin, rubusic acid, nonacosane, tritriacontane, triacontanoic acid, tritriacontanoic acid and sitosterol-bD-glucoside have also been isolated and identified. …
Number of citations: 36 www.sciencedirect.com
JM Fabiańska - Chemometrics and intelligent laboratory systems, 2004 - Elsevier
… Distributions of fatty acids included compounds in the range from n-hexadecanoic acid (C 16 ) to n-tritriacontanoic acid (C 33 ) with the dominating compounds from n-eicosanoic acid (…
Number of citations: 32 www.sciencedirect.com
FL Ferreira, VG Rodrigues, FC Silva… - Revista Brasileira de …, 2017 - SciELO Brasil
… 3β-stearyloxy-urs-12-ene with 3β-stearyloxy-olean-12-ene), 3β-palmityloxy-urs-12-ene, the steroid β-sitosterol and its glycosylated derivative β-glucosyl-β-sitosterol, tritriacontanoic acid …
Number of citations: 10 www.scielo.br
F Zeng, W Wang, YS Wu, M Ye, MA Avery… - Planta …, 2010 - thieme-connect.com
… , namely, friedelin, betulinic acid, β-amyrin, oleanolic acid, kaempferol and β-sitosterol, n-hexadecanoic acid, methy hexadecanoate, n-octadecanoicacid and n-tritriacontanoic acid …
Number of citations: 0 www.thieme-connect.com
C Heron, RP Evershed, LJ Goad - Journal of Archaeological Science, 1991 - Elsevier
Ceramics are one of the major loci for the survival of organic residues of archaeological interest. The effects of post-depositional intrusion of soil organic matter on organic residues …
Number of citations: 200 www.sciencedirect.com
F Gelin, JK Volkman, JW De Leeuw, JSS Damsté - Phytochemistry, 1997 - Elsevier
… The C3z cluster comprised mainly 15, 16-dihydroxydotriacontanoic acid and the C3~ cluster was essentially composed of 16,17-dihydroxytritriacontanoic acid. The former had …
Number of citations: 79 www.sciencedirect.com
WF Rogge, LM Hildemann, MA Mazurek… - Environmental …, 1994 - ACS Publications
Molecular marker compounds that can be used to trace cigarette smoke particles in theoutdoor urban atmosphere are identified. While themost abundant resolved organic compounds …
Number of citations: 357 pubs.acs.org
JC del Río, P Prinsen, A Gutiérrez - Journal of agricultural and …, 2013 - ACS Publications
The chemical composition of the lipids in wheat straw was studied in detail by gas chromatography and mass spectrometry. Important discrepancies with the data reported in previous …
Number of citations: 36 pubs.acs.org
D Birgel, A Guido, X Liu, KU Hinrichs, S Gier… - Organic …, 2014 - Elsevier
The Calcare di Base is a widespread Messinian carbonate formation in the Mediterranean, especially in Sicily and Calabria, Italy. The environmental conditions under which these …
Number of citations: 34 www.sciencedirect.com
MM Gupta, RN Lal, YN Shukla - Phytochemistry, 1982 - Elsevier
… of this methyl ester gave an acid, identified as tritriacontanoic acid [8,9]. The structure of compounds G and H .as 8hydroxytriacontan-25-one …
Number of citations: 13 www.sciencedirect.com

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